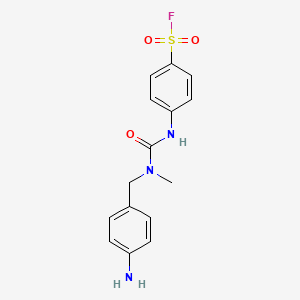
4-(3-(4-Aminobenzyl)-3-methylureido)benzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(4-Aminobenzyl)-3-methylureido)benzene-1-sulfonyl fluoride is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes an aminobenzyl group, a methylureido group, and a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-Aminobenzyl)-3-methylureido)benzene-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminobenzylamine with methyl isocyanate to form the intermediate 4-(3-(4-Aminobenzyl)-3-methylureido)benzene. This intermediate is then reacted with benzenesulfonyl fluoride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-(4-Aminobenzyl)-3-methylureido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of its functional groups.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. Reaction conditions typically involve mild temperatures and solvents like dichloromethane or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the sulfonyl fluoride group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide or sulfonate derivatives, while hydrolysis results in sulfonic acids.
Scientific Research Applications
4-(3-(4-Aminobenzyl)-3-methylureido)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound is employed in the study of enzyme inhibition, particularly serine proteases, due to its ability to form stable complexes with these enzymes.
Medicine: Research into its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions, is ongoing.
Industry: It is used in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-(4-Aminobenzyl)-3-methylureido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. In biological systems, it acts as an inhibitor of serine proteases by forming a covalent bond with the active site serine residue. This inhibition disrupts the normal function of the enzyme, leading to various downstream effects. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride: Another sulfonyl fluoride compound with similar enzyme inhibition properties.
Phenylmethanesulfonyl fluoride: A simpler sulfonyl fluoride used in similar applications.
4-Nitrobenzenesulfonyl fluoride: Known for its use in organic synthesis and enzyme inhibition studies.
Uniqueness
4-(3-(4-Aminobenzyl)-3-methylureido)benzene-1-sulfonyl fluoride stands out due to its combination of functional groups, which confer unique reactivity and specificity. Its ability to form stable complexes with enzymes and its versatility in chemical reactions make it a valuable compound in both research and industrial applications.
Properties
CAS No. |
21322-46-3 |
|---|---|
Molecular Formula |
C15H16FN3O3S |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
4-[[(4-aminophenyl)methyl-methylcarbamoyl]amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C15H16FN3O3S/c1-19(10-11-2-4-12(17)5-3-11)15(20)18-13-6-8-14(9-7-13)23(16,21)22/h2-9H,10,17H2,1H3,(H,18,20) |
InChI Key |
VVLGODVPTXTRRH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)N)C(=O)NC2=CC=C(C=C2)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Potassium [1,1'-biphenyl]-4-yltrifluoroborate](/img/structure/B13356783.png)
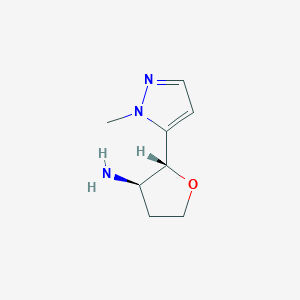
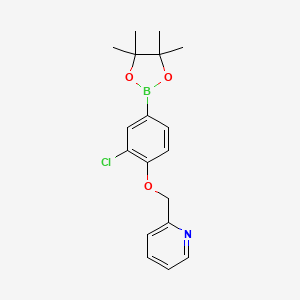
![4-methyl-5-[1-(methylsulfonyl)piperidin-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B13356794.png)
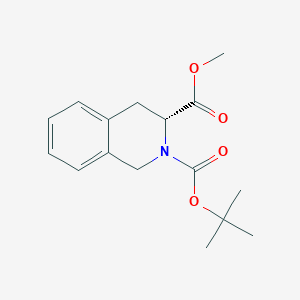
![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13356819.png)
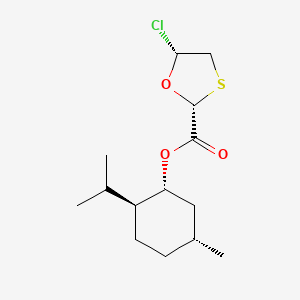
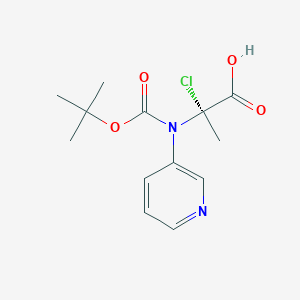


![6-(3,5-Dimethoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356857.png)
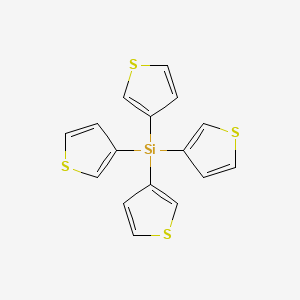
![(3S,4R)-4-[(4-chlorophenyl)amino]oxolan-3-ol](/img/structure/B13356883.png)
![Methyl 7-(trifluoromethyl)benzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13356885.png)
